molecular formula C12H10N4S B12939895 6-(Methylsulfanyl)-9-phenyl-9h-purine CAS No. 5470-25-7

6-(Methylsulfanyl)-9-phenyl-9h-purine

Cat. No.: B12939895
CAS No.: 5470-25-7
M. Wt: 242.30 g/mol
InChI Key: NHAZCRWMDKBTFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methylthio)-9-phenyl-9H-purine: is a compound belonging to the purine family, characterized by a purine ring substituted with a methylthio group at the 6th position and a phenyl group at the 9th position. Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly in the structure of DNA and RNA. The unique substitutions on the purine ring in 6-(Methylthio)-9-phenyl-9H-purine confer specific chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylthio)-9-phenyl-9H-purine typically involves the alkylation of 6-thiopurine derivatives. One common method includes the reaction of 6-thiopurine with methyl iodide in an aprotic solvent, yielding the methylthio derivative . The reaction conditions often require a base, such as potassium carbonate, to facilitate the alkylation process.

Industrial Production Methods: Industrial production of 6-(Methylthio)-9-phenyl-9H-purine may involve multi-step synthesis starting from readily available purine precursors. The process includes purification steps such as recrystallization or chromatography to ensure the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Nucleophiles: Thiols, amines, or halides can be used in substitution reactions, often in the presence of a base to deprotonate the nucleophile.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Substitution Products: Various 6-substituted purine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-(Methylthio)-9-phenyl-9H-purine involves its incorporation into cellular nucleic acids, where it disrupts normal DNA and RNA synthesis. This disruption leads to the inhibition of cell proliferation, particularly in rapidly dividing cells such as cancer cells . The compound may also inhibit specific enzymes involved in nucleotide metabolism, further contributing to its antineoplastic effects.

Comparison with Similar Compounds

Uniqueness: 6-(Methylthio)-9-phenyl-9H-purine is unique due to the presence of both a methylthio group and a phenyl group on the purine ring. This dual substitution may confer distinct chemical and biological properties compared to other thiopurine derivatives, potentially leading to different pharmacokinetic and pharmacodynamic profiles .

Properties

CAS No.

5470-25-7

Molecular Formula

C12H10N4S

Molecular Weight

242.30 g/mol

IUPAC Name

6-methylsulfanyl-9-phenylpurine

InChI

InChI=1S/C12H10N4S/c1-17-12-10-11(13-7-14-12)16(8-15-10)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

NHAZCRWMDKBTFW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1N=CN2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.